
1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione is a synthetic compound belonging to the class of anthracenediones. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound makes it a subject of interest for researchers and scientists.
Métodos De Preparación
The synthesis of 1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione involves several steps. One common method includes the reaction of 1,4-diaminoanthraquinone with 4-butoxybenzoyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinonic structures.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracenediones .
Aplicaciones Científicas De Investigación
1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.
Biology: The compound exhibits biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has shown that derivatives of anthracenediones, including this compound, have potential as antitumor agents.
Mecanismo De Acción
The mechanism of action of 1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione involves its interaction with cellular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition results in the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione can be compared with other similar compounds, such as:
Mitoxantrone: A well-known anthracenedione used in cancer therapy. It shares a similar mechanism of action but differs in its chemical structure and specific applications.
Ametantrone: Another anthracenedione derivative with anticancer properties.
2,6-Diaminoanthraquinone: This compound is used in dye synthesis and exhibits different reactivity due to the position of the amino groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89868-47-3 |
|---|---|
Fórmula molecular |
C25H22N2O4 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
1,4-diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione |
InChI |
InChI=1S/C25H22N2O4/c1-2-3-12-31-15-10-8-14(9-11-15)23(28)18-13-19(26)20-21(22(18)27)25(30)17-7-5-4-6-16(17)24(20)29/h4-11,13H,2-3,12,26-27H2,1H3 |
Clave InChI |
TVBFLYKRQKWKDU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


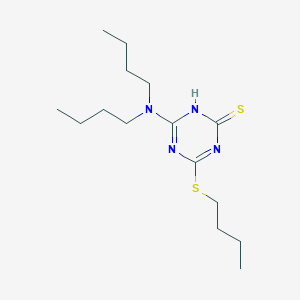


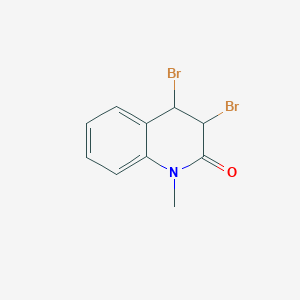
![3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B14372050.png)
![[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane)](/img/structure/B14372069.png)
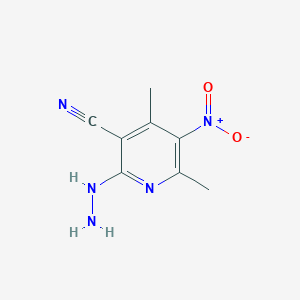
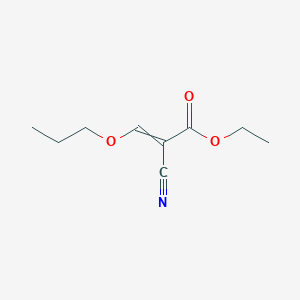
![(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl](/img/structure/B14372080.png)
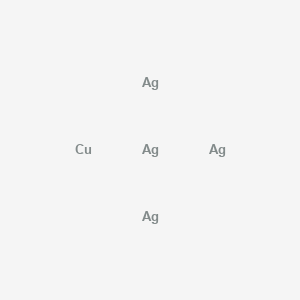
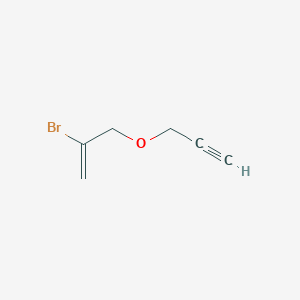
![Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate](/img/structure/B14372097.png)

methanone](/img/structure/B14372107.png)
